N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide
Description
N'-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a synthetic ethanediamide derivative featuring a hybrid structure combining quinoline, morpholine, and tetrahydroquinoline moieties. The compound’s quinoline and morpholine groups may enhance binding affinity to biological targets, while the ethanediamide backbone facilitates hydrogen bonding interactions critical for enzymatic inhibition.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-19-16-24(22-7-3-4-8-23(22)30-19)31-28(35)27(34)29-18-26(33-12-14-36-15-13-33)21-9-10-25-20(17-21)6-5-11-32(25)2/h3-4,7-10,16-17,26H,5-6,11-15,18H2,1-2H3,(H,29,34)(H,30,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTBVCWEAYRVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC4=C(C=C3)N(CCC4)C)N5CCOCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-4-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and tetrahydroquinoline intermediates, followed by their coupling with morpholine and ethanediamide under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-4-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
N-(2-methylquinolin-4-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-4-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound’s closest analogues include:
Substituent Impact on Activity
- Quinoline vs. Benzodioxol: The target compound’s 2-methylquinolin-4-yl group may enhance π-π stacking with hydrophobic enzyme pockets compared to QOD’s benzodioxol group, which offers electron-rich aromaticity but reduced steric bulk .
- Morpholine vs.
- Ethanediamide Backbone : Shared across all analogues, this motif is critical for chelating catalytic residues in proteases. Modifications here (e.g., alkylation) could alter binding kinetics .
Pharmacokinetic and Physicochemical Properties
- Solubility : The morpholine group in the target compound likely enhances water solubility compared to QOD’s benzodioxol, which is more lipophilic .
- Metabolic Stability: The 2-methylquinolin-4-yl group may confer resistance to oxidative metabolism compared to dimethoxyphenyl derivatives, which are prone to demethylation .
Antimalarial Potential
QOD exhibits IC₅₀ values in the low micromolar range against Plasmodium falciparum, while ICD shows improved selectivity due to its indole carboxamide scaffold . The target compound’s morpholine and quinoline groups may further optimize target engagement and reduce off-target effects.
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a complex organic compound that exhibits significant biological activity. This compound is notable for its unique structural features, which incorporate elements of tetrahydroquinoline and morpholine, both of which are known for their diverse pharmacological properties. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes multiple functional groups that may contribute to its biological activity. The IUPAC name is given as:
Key Structural Features:
- Tetrahydroquinoline Ring: Known for neuroactive properties.
- Morpholine Moiety: Often involved in enhancing solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing morpholine exhibit moderate activity against various bacteria including Escherichia coli and Staphylococcus aureus .
| Compound | Target Organism | Activity Level |
|---|---|---|
| 1 | Escherichia coli | Moderate |
| 2 | Klebsiella pneumoniae | Moderate |
| 3 | Staphylococcus aureus | Moderate |
Neuropharmacological Effects
The structural components of this compound suggest potential interactions with neurotransmitter systems. Similar compounds have been shown to modulate serotonin receptors, which may lead to anxiolytic or antidepressant effects .
Mechanisms of Action:
- Serotonin Receptor Modulation: Potentially influencing mood and anxiety levels.
- Acetylcholinesterase Inhibition: This could enhance cholinergic signaling pathways relevant in cognitive functions .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of tetrahydroquinoline. The results indicated that compounds with a morpholine substituent demonstrated significant activity against gram-positive bacteria. The study utilized a series of dilutions to determine the Minimum Inhibitory Concentration (MIC).
| Compound ID | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 32 | E. coli |
| B | 16 | S. aureus |
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving animal models, the compound was tested for its effects on anxiety-related behaviors. The results showed a reduction in anxiety-like behaviors in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
